Methanedisulfonyl fluoride

Vue d'ensemble

Description

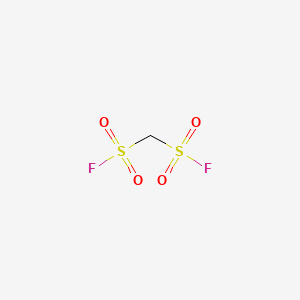

Methanedisulfonyl fluoride is a chemical compound with the molecular formula CH2F2O4S2. It is a colorless, pungent, and oily liquid that contains two sulfonyl fluoride groups. This compound is known for its reactivity and is used in various chemical transformations and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methanedisulfonyl fluoride can be synthesized by dissolving methylenedisulfonic acid and phosphorus pentachloride in an organic solvent. The mixture is heated to a temperature range of 120-180°C in a three-stage temperature control manner. The reaction is carried out for 4-6 hours, followed by cooling to room temperature. Reduced pressure distillation is then performed, and fluorine gas is introduced into the product to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield, purity, and minimal moisture content.

Analyse Des Réactions Chimiques

Types of Reactions: Methanedisulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with aromatic aldehydes to form β-arylethenesulfonyl fluorides, which are useful substrates for sulfur fluoride exchange (SuFEx) “click”-type transformations.

Condensation Reactions: In the absence of a base, it can undergo Knoevenagel condensation to produce unsaturated 1,1-disulfonyl fluorides.

Common Reagents and Conditions:

Aromatic Aldehydes: Used in the transformation to β-arylethenesulfonyl fluorides.

4-(Dimethylamino)pyridine (DMAP): Used to trap ethene-1,1-disulfonyl fluoride and form zwitterionic adducts.

Major Products:

β-Arylethenesulfonyl Fluorides: Formed from the reaction with aromatic aldehydes.

Unsaturated 1,1-Disulfonyl Fluorides: Produced through Knoevenagel condensation.

Applications De Recherche Scientifique

Methanedisulfonyl fluoride has notable applications in various fields:

Organic Synthesis: It is used in the transformation of aromatic aldehydes into β-arylethenesulfonyl fluorides, which are valuable for SuFEx “click”-type transformations.

Environmental Studies: It has been referenced in studies focusing on methane production and sulfate reduction in paddy soils.

Material Science: Its ability to form zwitterionic adducts with DMAP highlights its potential in advanced organic synthesis applications.

Mécanisme D'action

Methanedisulfonyl fluoride exerts its effects through its reactivity with various chemical groups. It acts as a potent inhibitor of acetylcholinesterase, an enzyme that regulates acetylcholine, an important neurotransmitter in the nervous system . The inhibition is irreversible and is only overcome by the de novo synthesis of new acetylcholinesterase in tissues .

Comparaison Avec Des Composés Similaires

Methanesulfonyl Fluoride (CH3FO2S): Known for its use as an acetylcholinesterase inhibitor.

Methanesulfonyl Chloride (CH3ClO2S): Used in organic synthesis for introducing the methanesulfonyl group.

Uniqueness: Methanedisulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which enhance its reactivity and make it suitable for specialized chemical transformations and industrial applications.

Activité Biologique

Methanedisulfonyl fluoride (MSF) is a potent irreversible inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the regulation of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. This article delves into the biological activity of MSF, focusing on its pharmacological effects, safety profile, and potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease.

This compound is characterized by its irreversible inhibition of AChE. The compound forms a covalent bond with the serine residue at the active site of the enzyme, leading to prolonged inhibition that is not easily reversed. This mechanism allows for sustained increases in acetylcholine levels, which can enhance cholinergic signaling in the brain.

Key Properties

- Chemical Structure : MSF is a sulfonyl fluoride compound.

- Physical State : It appears as a clear, colorless to yellowish hygroscopic liquid.

- Toxicity : Highly toxic; exposure can lead to severe poisoning and is corrosive to skin and eyes .

Inhibition of Acetylcholinesterase

MSF has shown significant efficacy as an AChE inhibitor:

- In vitro Studies : MSF produced up to 89.5% inhibition of erythrocyte AChE in clinical trials .

- CNS Selectivity : Animal studies indicate that MSF exhibits high selectivity for brain AChE compared to peripheral tissues, allowing for targeted therapeutic effects without extensive systemic toxicity .

Clinical Trials

Several clinical studies have evaluated the safety and efficacy of MSF:

- Phase I Trials : Initial studies confirmed that MSF is well tolerated at doses intended for treating dementia, with minimal side effects compared to traditional cholinesterase inhibitors .

- Phase II Trials : MSF demonstrated significant cognitive improvement in patients with Alzheimer's dementia, as measured by various cognitive scales including the Mini-Mental State Examination (MMSE) and Alzheimer Disease Assessment Scale-Cognitive Subscale (ADAS-COG) .

Efficacy in Alzheimer's Disease

Research indicates that MSF may provide a novel approach to treating Alzheimer's disease:

- Long-Term Effects : Improvements in cognitive function persisted for weeks after discontinuation of treatment, suggesting a lasting impact on brain function .

- Comparison with Other Inhibitors : Unlike short-acting inhibitors, MSF's long-lasting effects may reduce the frequency of dosing required for effective treatment .

Developmental Studies

Research involving prenatal exposure to MSF has revealed insights into its effects on learning and behavior:

- In Utero Exposure : Rats exposed to MSF during gestation showed altered learning behaviors, indicating that AChE inhibition during critical developmental periods can have lasting effects on cognitive functions .

Safety Profile

Despite its potent biological activity, MSF's safety profile appears favorable when used under controlled conditions:

- Adverse Effects : Common side effects include headache and gastrointestinal disturbances; however, serious adverse events were rare during trials .

- Toxicity Risks : While acute exposure can lead to severe poisoning symptoms (e.g., convulsions, respiratory distress), chronic exposure studies have not indicated carcinogenic potential or reproductive hazards .

Propriétés

IUPAC Name |

methanedisulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2O4S2/c2-8(4,5)1-9(3,6)7/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWGSLVGHONKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194981 | |

| Record name | Methanedisulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42148-23-2 | |

| Record name | Methanedisulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042148232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanedisulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanedisulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.